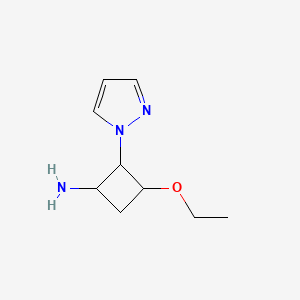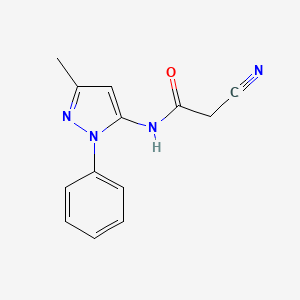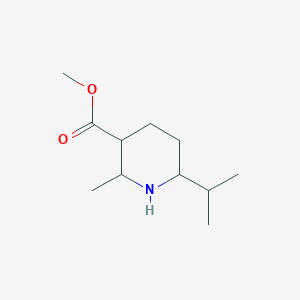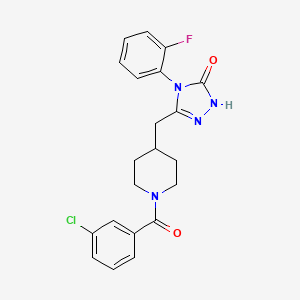![molecular formula C13H14N2O3S B2421624 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)pivalamide CAS No. 892847-83-5](/img/structure/B2421624.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)pivalamide
Descripción general
Descripción
The compound “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide” is a complex organic molecule that contains a benzothiazole ring and a dioxolane ring . Benzothiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The benzothiazole ring is aromatic and relatively stable, while the amide group might be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would need to be determined experimentally .Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
Similar compounds have been shown to have effects on cell apoptosis and cell cycle .
Result of Action
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide in lab experiments include its relatively simple synthesis method, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide, including:
1. Investigating its potential as a therapeutic agent for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Studying its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
3. Developing more efficient synthesis methods to improve its yield and purity.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
5. Exploring its potential as a tool for studying the molecular mechanisms of neurodegeneration and synaptic plasticity.
In conclusion, N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide is a chemical compound that has shown promising potential in various fields of scientific research, particularly in the development of therapeutic agents for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Métodos De Síntesis
The synthesis method of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid with 6-amino-[1,3]benzothiazol-2-ol in the presence of 1,4-dioxane and potassium carbonate. The reaction mixture is heated at reflux temperature for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Colorantes Fluorescentes
El compuesto se utiliza en la síntesis de nuevos colorantes fluorescentes basados en el núcleo [1,3]-dioxolo[4,5-f]benzodioxol y sus derivados . Estos colorantes tienen rangos de absorción de 403-520 nm y rangos de emisión de 495-665 nm . Se caracterizan por sus largos tiempos de vida de fluorescencia, alta estabilidad al fotoblanqueamiento, grandes desplazamientos de Stokes y pequeños tamaños .
Detección Óptica
Debido a sus propiedades ópticas únicas, estos colorantes son adecuados para la detección óptica . Se pueden preparar de manera sencilla a partir de reactivos disponibles comercialmente .
Actividades Antitumorales
Algunos derivados del compuesto han mostrado potentes propiedades de inhibición del crecimiento con valores de IC50 generalmente por debajo de 5 μM contra las líneas celulares HeLa, A549 y MCF-7 . Esto sugiere posibles aplicaciones en el tratamiento del cáncer.
Actividades Biológicas
Las tiazoles, que incluyen este compuesto, se encuentran en muchos compuestos biológicamente activos potentes . Se han asociado con moléculas de fármacos antioxidantes, analgésicos, antiinflamatorios, antimicrobianos, antifúngicos, antivirales, diuréticos, anticonvulsivos, neuroprotectores y antitumorales o citotóxicos con menores efectos secundarios .
Síntesis de Otros Compuestos
El compuesto puede utilizarse en la síntesis de otros compuestos . Por ejemplo, puede utilizarse en la síntesis de tiazol de Hantzsch asistida por microondas de N-fenil-4-(6-fenilimidazo[2,1-b]tiazol-5-il)tiazol-2-aminas .
Vitamina B1
Un anillo de tiazol, que forma parte de este compuesto, se encuentra naturalmente en la vitamina B1 (tiamina) . La tiamina es una vitamina soluble en agua que ayuda al cuerpo a liberar energía de los carbohidratos durante el metabolismo y ayuda al funcionamiento normal del sistema nervioso .
Safety and Hazards
Propiedades
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-13(2,3)11(16)15-12-14-7-4-8-9(18-6-17-8)5-10(7)19-12/h4-5H,6H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIJKEYDBFUADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320807 | |
| Record name | N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
892847-83-5 | |
| Record name | N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2421541.png)

amine](/img/structure/B2421543.png)



![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2421551.png)
![3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B2421552.png)


![4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2421555.png)


![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2421563.png)